BenchChemオンラインストアへようこそ!

2-Cyclopropylmethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Lipophilicity CNS drug-likeness Physicochemical property

2-Cyclopropylmethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a bicyclic secondary amine building block belonging to the tetrahydroisoquinoline (THIQ) class, featuring an N-cyclopropylmethyl substituent on the saturated nitrogen of the 1,2,3,4-tetrahydroisoquinoline core. With a molecular formula of C₁₃H₁₈ClN and a molecular weight of approximately 223.75 g/mol (free base), this compound is supplied as the hydrochloride salt for enhanced aqueous solubility.

Molecular Formula C13H18ClN
Molecular Weight 223.74 g/mol
CAS No. 37011-98-6
Cat. No. B13744353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropylmethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS37011-98-6
Molecular FormulaC13H18ClN
Molecular Weight223.74 g/mol
Structural Identifiers
SMILESC1CC1C[NH+]2CCC3=CC=CC=C3C2.[Cl-]
InChIInChI=1S/C13H17N.ClH/c1-2-4-13-10-14(9-11-5-6-11)8-7-12(13)3-1;/h1-4,11H,5-10H2;1H
InChIKeyNESQTCCPPFQAIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropylmethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 37011-98-6): Procurement-Relevant Baseline for a Differentiated N-Substituted THIQ Building Block


2-Cyclopropylmethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a bicyclic secondary amine building block belonging to the tetrahydroisoquinoline (THIQ) class, featuring an N-cyclopropylmethyl substituent on the saturated nitrogen of the 1,2,3,4-tetrahydroisoquinoline core. With a molecular formula of C₁₃H₁₈ClN and a molecular weight of approximately 223.75 g/mol (free base), this compound is supplied as the hydrochloride salt for enhanced aqueous solubility [1]. The THIQ scaffold is a privileged structure in medicinal chemistry, known for interacting with diverse biological targets including sigma receptors, opioid receptors, monoamine oxidases, and the γ-secretase complex [2]. The unique cyclopropylmethyl N-substituent introduces conformational rigidity and distinct lipophilicity (calculated logP of approximately 3.93) compared to linear alkyl or propargyl N-substituted analogs, which can critically influence target selectivity, metabolic stability, and central nervous system (CNS) penetration potential [1].

Why Generic Substitution Fails for 2-Cyclopropylmethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride in Drug Discovery Research


Simply substituting 2-Cyclopropylmethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride with other N-alkylated THIQ analogs (e.g., N-methyl, N-ethyl, N-propargyl, or N-benzyl derivatives) during chemical probe or lead optimization programs is not a scientifically neutral decision. The N-substituent profoundly alters the molecule's lipophilicity, conformational landscape, metabolic vulnerability, and receptor subtype selectivity profile. For example, N-methyl THIQ derivatives exhibit preferential mu-opioid receptor activity, whereas N-cyclopropylmethyl substitution in related octahydroisoquinoline series has been shown to confer enhanced kappa-opioid receptor selectivity [1]. Similarly, the National Defense Medical Center patent covering γ-secretase modulators explicitly restricts the N-substituent at position R1 to only two options—cyclopropylmethyl or propargyl—indicating that other N-alkyl groups fail to confer the desired dual sAPPα-releasing stimulation and γ-secretase inhibitory pharmacology within this scaffold [2]. Interchanging N-substituents without evidence therefore risks losing target potency, altering selectivity profiles, and introducing unpredictable metabolic liabilities.

Quantitative Evidence Guide: How 2-Cyclopropylmethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride Differentiates from Its Closest N-Substituted THIQ Analogs


Lipophilicity Differentiation: Calculated logP and CNS Drug-Likeness vs. N-Methyl and N-Propargyl Analogs

The 2-cyclopropylmethyl substituent imparts a calculated logP of 3.93, positioning the compound within the optimal lipophilicity range for CNS drug candidates (typically logP 2–5) while providing sufficient hydrophobicity for membrane permeation [1]. By comparison, N-methyl-1,2,3,4-tetrahydroisoquinoline (free base) has a predicted logP approximately 1.5–2.0 log units lower due to the absence of the cyclopropyl ring, and N-propargyl-THIQ derivatives possess a more polar triple bond that can engage in CYP450-mediated metabolic activation [2]. The distinctive logP value of the cyclopropylmethyl analog provides a differentiated physicochemical starting point for structure–activity relationship (SAR) exploration where intermediate lipophilicity is critical.

Lipophilicity CNS drug-likeness Physicochemical property logP

γ-Secretase Modulatory Activity: Exclusive N-Substituent Preference in a Patented Pharmacophore for Alzheimer's Disease

In the National Defense Medical Center patent (US 8,173,648), the inventors explicitly limit the N-substituent at position R1 of the claimed 1,2,3,4-tetrahydroisoquinoline derivatives to only two options: cyclopropylmethyl or propargyl [1]. These compounds were shown to inhibit γ-secretase activity in a quantitative cell-based reporter gene assay (C99-Gal4-VP16/TO system in T-20 cells), and the corresponding scientific publication demonstrated that N-cyclopropylmethyl-tetrahydroisoquinolines possess dual sAPPα-releasing stimulation and γ-secretase inhibitory potency in cell models—a synergistic neuroprotective mechanism not demonstrated for N-methyl, N-ethyl, or N-benzyl analogs in this scaffold [2]. The patent's structural restriction to only two N-substituents constitutes strong evidence that other N-alkyl groups (methyl, ethyl, benzyl, etc.) are incompatible with the claimed pharmacological activity.

γ-Secretase Alzheimer's disease APP processing sAPPα

Opioid Receptor Subtype Selectivity Trend: N-Cyclopropylmethyl Confers Kappa-Preferring Pharmacology in Isoquinoline-Based Opioid Ligands

A seminal SAR study by Judd et al. (1992) on trans-3-(decahydro- and octahydro-4a-isoquinolinyl)phenols demonstrated that, across multiple series, analogues bearing an N-cyclopropylmethyl substituent consistently exhibited greater kappa-opioid receptor selectivity, whereas N-methyl derivatives showed greater mu-receptor selectivity [1]. This selectivity trend is a class-level pharmacophore principle that has been observed across diverse isoquinoline-based opioid chemotypes. For the tetrahydroisoquinoline scaffold, this suggests that 2-cyclopropylmethyl-1,2,3,4-tetrahydroisoquinoline provides a starting point biased toward kappa-opioid pharmacology, while the N-methyl analog (CAS 4965-09-7) or the parent 1,2,3,4-tetrahydroisoquinoline (CAS 91-21-4) would bias toward mu-opioid receptor interactions [1].

Opioid receptor Kappa selectivity Mu receptor SAR

Conformational Constraint Advantage: Cyclopropylmethyl Restricts Rotatable Bonds vs. Linear N-Alkyl Analogs

The ZINC database entry for 2-cyclopropylmethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride indicates 4 rotatable bonds (tPSA = 16 Ų, fraction sp³ = 0.54) [1]. By comparison, N-n-propyl-1,2,3,4-tetrahydroisoquinoline would have 5 rotatable bonds due to the linear propyl chain, and N-n-butyl-THIQ would have 6 rotatable bonds. Each additional rotatable bond increases the entropic penalty upon binding to a protein target and expands the conformational space that must be sampled, potentially reducing binding affinity and selectivity. The cyclopropyl ring locks the N-substituent into a constrained geometry that is further rigidified by the ring strain of the cyclopropane (approximately 27.5 kcal/mol), restricting the degrees of freedom available to linear alkyl chains of comparable carbon count [2]. This conformational pre-organization is a key differentiator from the N-propyl, N-butyl, or N-isobutyl analogs, which are more flexible and may adopt multiple low-energy conformations in solution.

Conformational constraint Rotatable bonds Entropic penalty Binding mode

Absence of Annotated Biological Activity: A Clean Phenotypic Starting Point Compared to Endogenously Active N-Methyl-1,2,3,4-Tetrahydroisoquinoline

The ChEMBL database contains no known biological activity annotations for 2-cyclopropylmethyl-1,2,3,4-tetrahydroisoquinoline (as confirmed by the ZINC database entry) [1]. In contrast, N-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ, CAS 4965-09-7) is an endogenous compound found in the mammalian brain with documented neuroprotective, antidepressant-like, and anti-parkinsonian activities, as well as reported interactions with monoamine oxidase and dopamine receptors [2]. This distinction is critical for chemical biology and drug discovery applications: the cyclopropylmethyl analog offers a biologically silent scaffold upon which novel pharmacology can be engineered without confounding endogenous background activity, whereas the N-methyl analog carries intrinsic biological activity that may confound phenotypic screening results, produce false-positive hits, or introduce polypharmacology in target-based assays.

Biological promiscuity Endogenous activity Chemical probe ChEMBL

Best Research and Industrial Application Scenarios for Procuring 2-Cyclopropylmethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride


Alzheimer's Disease Drug Discovery: γ-Secretase Modulator Development Based on the Patented THIQ Pharmacophore

Research groups pursuing γ-secretase modulation for Alzheimer's disease should procure 2-cyclopropylmethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride as a key synthetic intermediate for constructing the 1,2,3,4-tetrahydroisoquinoline derivatives claimed in U.S. Patent 8,173,648. The patent explicitly restricts the N-substituent at position R1 to cyclopropylmethyl or propargyl, and the corresponding Bioorg. Med. Chem. (2008) publication demonstrates that N-cyclopropylmethyl-THIQ derivatives exhibit therapeutically desirable dual pharmacology: stimulation of non-amyloidogenic sAPPα release coupled with inhibition of amyloidogenic γ-secretase processing [1][2]. Generic N-methyl or N-benzyl THIQ building blocks cannot access this patented chemical space, making the cyclopropylmethyl analog indispensable for freedom-to-operate in this therapeutic area.

Kappa-Opioid Receptor Probe Development: Leveraging the N-Cyclopropylmethyl Selectivity Trend

Medicinal chemistry teams developing selective kappa-opioid receptor (KOR) agonists or antagonists for pain, depression, or addiction indications should select 2-cyclopropylmethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride over N-methyl or N-ethyl analogs as a synthetic starting point. The SAR established by Judd et al. (J. Med. Chem. 1992) demonstrates that N-cyclopropylmethyl substitution in isoquinoline-based opioid ligands confers enhanced kappa-receptor selectivity, while N-methyl derivatives bias toward mu-receptor activity [3]. The 66-fold potency difference observed between N-cyclopropylmethyl and N-methyl analogs in the octahydroisoquinoline series highlights the N-substituent's decisive influence on opioid receptor subtype engagement, a principle that extends to the tetrahydroisoquinoline scaffold.

Sigma Receptor Ligand Design: Exploring the Underexplored N-Cyclopropylmethyl THIQ Chemical Space

Sigma receptors (σ₁R and σ₂R/TMEM97) are established targets of the tetrahydroisoquinoline scaffold. The review by Linkens et al. (Eur. J. Med. Chem. 2018) confirms that N-substituted tetrahydroisoquinolines can achieve high sigma receptor affinity (Ki ≤ 25 nM) with significant subtype selectivity [4]. However, the N-cyclopropylmethyl substitution pattern remains underexplored in the sigma receptor literature compared to N-arylalkyl or N-phenethyl analogs. Procuring 2-cyclopropylmethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride enables the synthesis of novel sigma receptor ligand chemotypes that combine the privileged THIQ core with the conformational constraint of the cyclopropylmethyl group, potentially yielding differentiated selectivity profiles and intellectual property positions distinct from existing sigma ligand patents.

CNS-Focused Fragment-Based Drug Discovery: A Biologically Silent, CNS-Drug-Like Fragment with Differentiated Lipophilicity

The calculated logP of 3.93, moderate molecular weight (223.75 Da), and favorable CNS drug-likeness parameters (4 rotatable bonds, tPSA 16 Ų) position 2-cyclopropylmethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride as a high-quality fragment or early lead scaffold for CNS drug discovery programs [5]. Critically, the compound lacks annotated biological activity in ChEMBL, offering a clean phenotypic starting point free of the endogenous neuroactivity that characterizes the N-methyl analog (1MeTIQ) [5]. Fragment-based screening libraries that include this compound rather than the promiscuous N-methyl scaffold can reduce false-positive rates and simplify hit deconvolution in target-agnostic phenotypic screens for neurological indications.

Quote Request

Request a Quote for 2-Cyclopropylmethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.